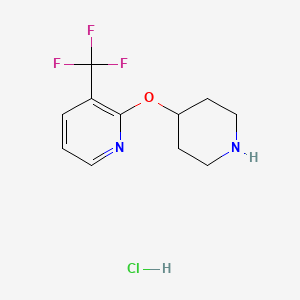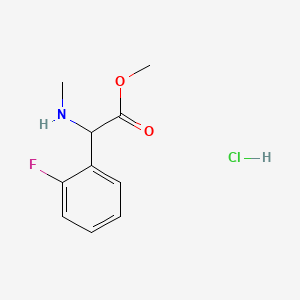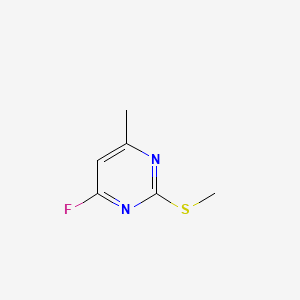![molecular formula C9H7BrN2O2 B13466805 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid is a heterocyclic compound that features a brominated pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of an acetic acid moiety. One common method starts with the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The brominated intermediate is then reacted with bromoacetic acid in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction could produce a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies of cell signaling pathways and enzyme inhibition.
Material Science: It can be incorporated into polymers and other materials for advanced applications.
Wirkmechanismus
The mechanism of action of 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition occurs through binding to the ATP-binding site of the receptor, thereby blocking its kinase activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the bromine and acetic acid modifications.
5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the acetic acid moiety.
1H-pyrrolo[2,3-b]pyridin-3-ylacetic acid: Similar but with different substitution patterns.
Uniqueness
2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the acetic acid group allows for versatile chemical modifications and enhances its potential as a pharmacophore .
Eigenschaften
Molekularformel |
C9H7BrN2O2 |
|---|---|
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-3-6-1-2-12(5-8(13)14)9(6)11-4-7/h1-4H,5H2,(H,13,14) |
InChI-Schlüssel |
PXBNHKHLCPMZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=NC=C(C=C21)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


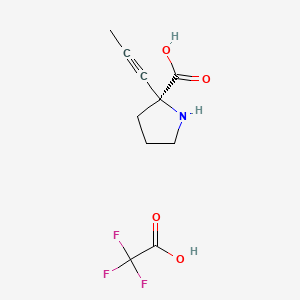

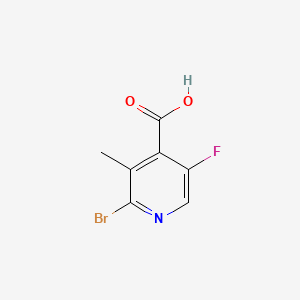
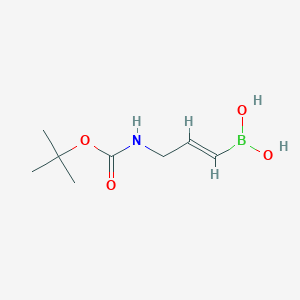

![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
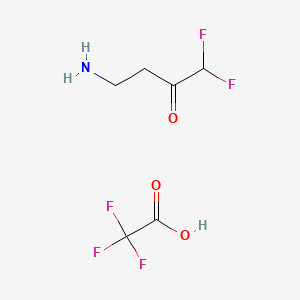
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)

